Axocet

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Axocet is a combination medication used primarily for the treatment of tension headaches. It contains two active ingredients: acetaminophen and butalbital. Acetaminophen is an analgesic and antipyretic, which helps to decrease pain and reduce fever. Butalbital is a barbiturate that acts as a sedative, helping to alleviate anxiety and induce relaxation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

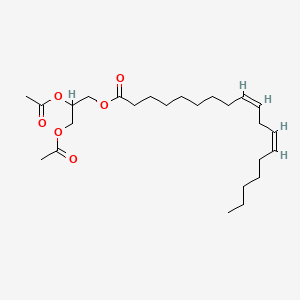

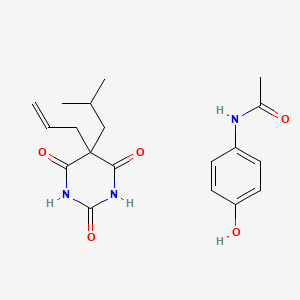

Acetaminophen: Acetaminophen is synthesized through the nitration of phenol to produce para-nitrophenol, which is then reduced to para-aminophenol. This compound is subsequently acetylated to form acetaminophen.

Butalbital: Butalbital is synthesized by the condensation of diethyl malonate with urea to form barbituric acid.

Industrial Production Methods

Industrial production of acetaminophen involves the catalytic hydrogenation of para-nitrophenol to para-aminophenol, followed by acetylation using acetic anhydride. Butalbital production involves large-scale condensation reactions under controlled conditions to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: Acetaminophen can undergo oxidation to form N-acetyl-p-benzoquinone imine (NAPQI), a toxic metabolite.

Reduction: Butalbital can be reduced to its corresponding alcohols under specific conditions.

Substitution: Both acetaminophen and butalbital can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine.

Major Products

Oxidation of Acetaminophen: N-acetyl-p-benzoquinone imine (NAPQI).

Reduction of Butalbital: Corresponding alcohols.

Substitution Products: Various halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Axocet has several applications in scientific research:

Chemistry: Used as a reference compound in analytical chemistry for the calibration of instruments.

Biology: Studied for its effects on cellular metabolism and enzyme activity.

Medicine: Investigated for its efficacy in treating different types of headaches and its pharmacokinetics.

Industry: Utilized in the development of new analgesic and sedative medications.

Wirkmechanismus

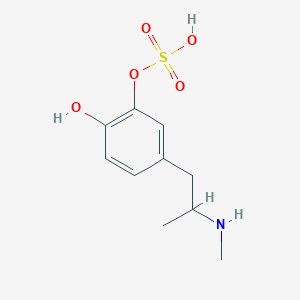

Acetaminophen

Acetaminophen exerts its effects by inhibiting the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. This results in reduced pain and fever. The exact mechanism is not fully understood but is believed to involve central nervous system pathways .

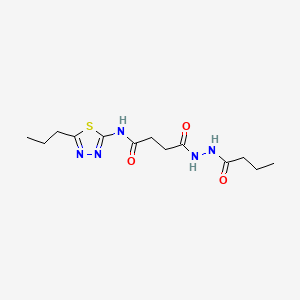

Butalbital

Butalbital works by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter in the central nervous system. This leads to sedation, relaxation, and reduced anxiety .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Fioricet: Contains acetaminophen, butalbital, and caffeine. Used for tension headaches but includes caffeine to enhance analgesic effects.

Ibuprofen: A nonsteroidal anti-inflammatory drug used for pain relief but does not have sedative properties.

Butalbital and Aspirin: Similar to Axocet but uses aspirin instead of acetaminophen

Uniqueness

This compound is unique due to its combination of acetaminophen and butalbital, providing both analgesic and sedative effects without the inclusion of caffeine. This makes it suitable for patients who may be sensitive to caffeine or require a sedative effect .

Eigenschaften

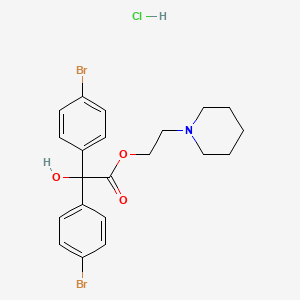

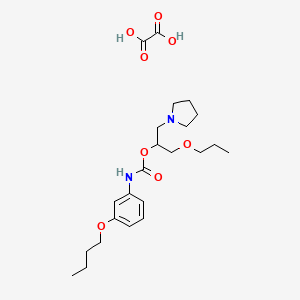

CAS-Nummer |

624746-94-7 |

|---|---|

Molekularformel |

C19H25N3O5 |

Molekulargewicht |

375.4 g/mol |

IUPAC-Name |

N-(4-hydroxyphenyl)acetamide;5-(2-methylpropyl)-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C11H16N2O3.C8H9NO2/c1-4-5-11(6-7(2)3)8(14)12-10(16)13-9(11)15;1-6(10)9-7-2-4-8(11)5-3-7/h4,7H,1,5-6H2,2-3H3,(H2,12,13,14,15,16);2-5,11H,1H3,(H,9,10) |

InChI-Schlüssel |

DTJJELMQDAOHSC-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)CC1(C(=O)NC(=O)NC1=O)CC=C.CC(=O)NC1=CC=C(C=C1)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.